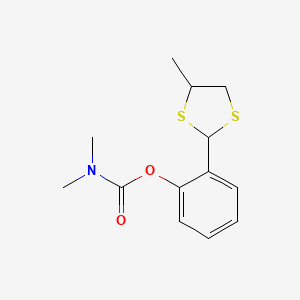
o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate: is an organic compound that features a unique combination of a dithiolan ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate typically involves the reaction of 4-methyl-1,3-dithiolane with phenyl dimethylcarbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free or green chemistry approaches can also be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the dithiolan ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbamate group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolan ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbamate group can yield amines .
Scientific Research Applications
Chemistry: In chemistry, o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes .
Medicine: Its unique structure may allow it to target specific molecular pathways involved in disease .
Industry: In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The carbamate group can also interact with biological molecules, further influencing the compound’s effects .
Comparison with Similar Compounds
- 4-(1,3-Dithiolan-2-yl)phenol
- 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
- 1,3-Dithiolane, 2-(4-hydroxyphenyl)-
Comparison: Compared to similar compounds, o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate is unique due to the presence of both a dithiolan ring and a carbamate group. This combination of functional groups allows for a wider range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .
Properties
CAS No. |
22212-93-7 |
|---|---|
Molecular Formula |
C13H17NO2S2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[2-(4-methyl-1,3-dithiolan-2-yl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO2S2/c1-9-8-17-12(18-9)10-6-4-5-7-11(10)16-13(15)14(2)3/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
SKUDHUFZLCESCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(S1)C2=CC=CC=C2OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



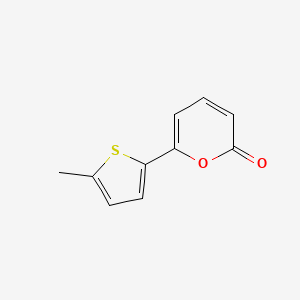

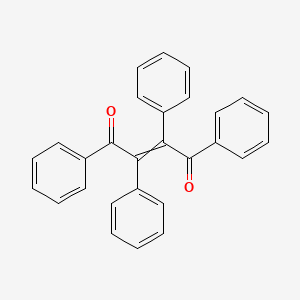
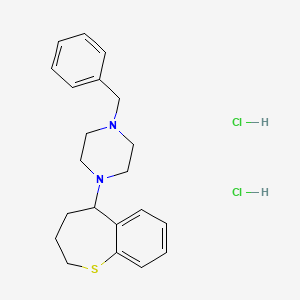

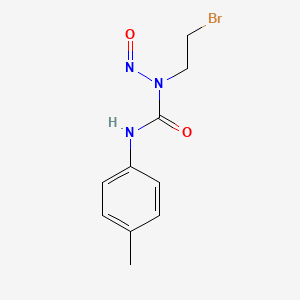

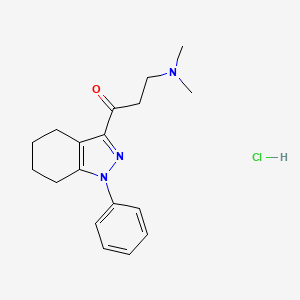
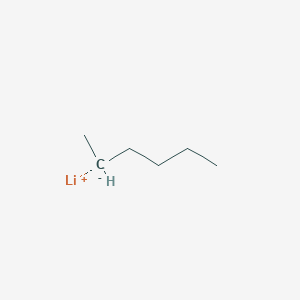
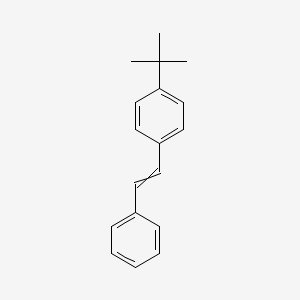

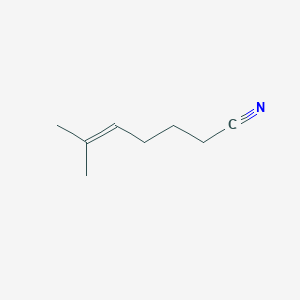
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
